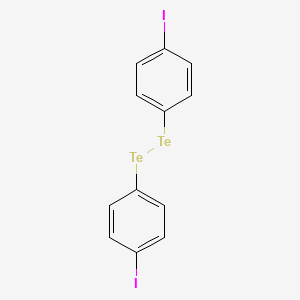

Benzene, 1,1'-ditellurobis[4-iodo-

Beschreibung

"Benzene, 1,1'-ditellurobis[4-iodo-" is a hypothetical aromatic compound featuring two benzene rings linked by a ditellurium (-Te-Te-) bridge at the 1,1' positions, with iodine substituents at the para (4-) positions on each ring. Tellurium, being a heavier and less electronegative chalcogen than oxygen or sulfur, would likely impart distinct electronic and steric properties, such as increased polarizability and weaker bond strength compared to oxygen-bridged analogs .

Eigenschaften

CAS-Nummer |

141918-58-3 |

|---|---|

Molekularformel |

C12H8I2Te2 |

Molekulargewicht |

661.2 g/mol |

IUPAC-Name |

1-iodo-4-[(4-iodophenyl)ditellanyl]benzene |

InChI |

InChI=1S/C12H8I2Te2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |

InChI-Schlüssel |

MRVDCDSQWKAKOW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1[Te][Te]C2=CC=C(C=C2)I)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-ditellurobis[4-iodo- typically involves the reaction of tellurium tetrachloride with iodobenzene in the presence of a reducing agent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the tellurium. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

While there is limited information on the large-scale industrial production of Benzene, 1,1’-ditellurobis[4-iodo-, the methods used in laboratory synthesis can be adapted for industrial purposes. This would involve scaling up the reaction while ensuring proper handling of tellurium compounds, which can be toxic .

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1,1’-ditellurobis[4-iodo- undergoes various types of chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Electrophiles like nitronium ion (NO2+), diazonium salts

Major Products Formed

Oxidation: Formation of tellurium oxides

Reduction: Formation of tellurium hydrides

Substitution: Formation of substituted benzene derivatives

Wissenschaftliche Forschungsanwendungen

Benzene, 1,1’-ditellurobis[4-iodo- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzene, 1,1’-ditellurobis[4-iodo- involves its interaction with molecular targets through its tellurium and iodine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include oxidative stress induction and disruption of cellular redox balance .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzene, 1,1'-[1,12-dodecanediylbis(oxy)]bis[4-iodo- (CAS: 125439-71-6)

- Structure : Two benzene rings linked by a 12-carbon alkyloxy chain, with iodine at the 4-positions.

- Properties : The long alkyloxy linker enhances flexibility and reduces electronic coupling between the aromatic rings. The iodine substituents contribute to steric bulk and electron-withdrawing effects.

- Reactivity : Halogenated benzene derivatives often exhibit reduced reactivity in electrophilic substitution due to electron-withdrawing halogens .

Benzene, 1,1'-sulfonylbis[4-chloro] (CAS: 80-07-9)

- Structure : Sulfonyl (-SO₂-) bridge with para-chloro substituents.

- Properties : The sulfonyl group is highly electronegative, polarizing the benzene rings and increasing thermal stability. Chlorine, being smaller than iodine, exerts less steric hindrance but stronger inductive effects.

- Reactivity : Sulfonyl-linked compounds are resistant to hydrolysis and oxidation, unlike tellurium bridges, which may oxidize readily .

Benzene, 1,1'-(1,2-ethynediyl)bis[4-iodo- (CAS: 67973-34-6)

- Structure : Rigid ethynediyl (-C≡C-) linker with para-iodine.

- Properties : The sp-hybridized carbon bridge enables strong electronic conjugation between rings, contrasting with the insulating nature of alkyl or chalcogen bridges. Iodine’s polarizability enhances intermolecular interactions in condensed phases.

- Fragmentation : Under electron impact, ethynediyl-linked compounds may exhibit distinct fragmentation pathways due to the stability of triple-bond-derived radicals .

Key Research Findings and Mechanistic Insights

Electron-Stimulated Desorption (ESD) Behavior

- Benzene on Pt Surfaces : Studies on condensed benzene films on Pt substrates reveal that electron-induced desorption of ions (e.g., H⁺, CHₙ⁺) is governed by mechanisms like dipolar dissociation (DD) and dissociative electron attachment (DEA) .

Linker Atom Effects

- Tellurium vs. Oxygen/Sulfur: Tellurium’s lower electronegativity (2.1 vs. However, Te-Te bonds are weaker (≈126 kJ/mol) compared to S-S (≈265 kJ/mol), increasing susceptibility to bond cleavage .

- Thermal Stability : Sulfonyl- and methylenebis-linked compounds (e.g., Benzene, 1,1'-methylenebis[4-isocyanato- , CAS: 101-68-8) exhibit high thermal stability (ΔvapH ≈ 90 kJ/mol), whereas tellurium analogs may decompose at lower temperatures .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.